molecular formula C16H25N3 B3048741 1-(1-Benzylpiperidin-4-yl)piperazine CAS No. 180532-65-4

1-(1-Benzylpiperidin-4-yl)piperazine

Cat. No.: B3048741
CAS No.: 180532-65-4
M. Wt: 259.39 g/mol
InChI Key: MDLTWIOGYBLZDN-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)piperazine is a heterocyclic compound with the molecular formula C16H25N3 and a molecular weight of 259.39 g/mol . It consists of a piperazine ring substituted with a benzyl group and a piperidine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Benzylpiperidin-4-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 1-benzylpiperidine with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Benzylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)piperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound can modulate neurotransmitter release and receptor activity, leading to various physiological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(1-Benzylpiperidin-4-yl)piperazine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This dual ring system allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3/c1-2-4-15(5-3-1)14-18-10-6-16(7-11-18)19-12-8-17-9-13-19/h1-5,16-17H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLTWIOGYBLZDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCNCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356684
Record name 1-(1-Benzyl-piperidin-4-yl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180532-65-4
Record name 1-(1-Benzyl-piperidin-4-yl)-piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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